(Aminomethyl)dimethylphenylsilane
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Overview
Description
(Aminomethyl)dimethylphenylsilane is an organosilicon compound with the molecular formula C9H15NSi It is characterized by the presence of an aminomethyl group attached to a dimethylphenylsilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(Aminomethyl)dimethylphenylsilane can be synthesized through several methods. One common route involves the reduction of (azidomethyl)dimethylphenylsilane using lithium aluminium tetrahydride in diethyl ether at temperatures between 0°C and 5°C . Another method involves the preparation of aminomethyl functionalized silanes via an α-lithiated amine, which includes steps such as transmetallation and crystallographic determination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)dimethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium tetrahydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce various aminomethyl derivatives.
Scientific Research Applications
(Aminomethyl)dimethylphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Its pharmacological properties, including anti-inflammatory effects, make it a candidate for drug development.
Industry: It is used in the production of silane coupling agents and other functionalized silanes for various industrial applications.
Mechanism of Action
The mechanism of action of (aminomethyl)dimethylphenylsilane involves its interaction with molecular targets and pathways within cells. It can inhibit the synthesis of prostaglandins and other eicosanoids, leading to its anti-inflammatory effects . Additionally, its growth inhibitory activity against cancer cells suggests it may interfere with cellular signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
(Chloromethyl)dimethylphenylsilane: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Diphenylmethylsilane: Has two phenyl groups, resulting in different physical and chemical properties.
Uniqueness
(Aminomethyl)dimethylphenylsilane is unique due to the presence of the aminomethyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRRESFNYKOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903128 |
Source
|
Record name | NoName_3725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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